1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine
Description
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is a boronic ester-functionalized pyridine derivative with a cyclopropyl-substituted methanamine moiety. Its structure combines a pyridine ring (substituted at the 5-position with a boronic ester) and a methylamine group linked via a methylene bridge to the pyridine’s 3-position. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry . While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., N-methyl derivatives) suggest synthetic routes involving palladium-catalyzed borylation or nucleophilic substitution .
Properties
IUPAC Name |
1-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-13(10-19-11-14)9-18-8-12-5-6-12/h7,10-12,18H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDFLMFGYVIOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725473 | |
| Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-13-0 | |
| Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to act as c-met kinase inhibitors, suggesting that this compound might also target kinases or other proteins involved in signal transduction pathways.
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, survival, and migration. The nature of these interactions often involves inhibition of the kinase activity, which can lead to downstream effects on cell signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with c-Met kinase can lead to altered signaling pathways that affect cell proliferation and survival. Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of c-Met kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.
Biological Activity
1-Cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉BN₂O₂
- Molecular Weight : 234.10 g/mol
- CAS Number : 1151802-22-0
The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been studied for its inhibitory effects on several kinases involved in cellular signaling pathways.
Key Targets:
- GSK-3β (Glycogen Synthase Kinase 3 Beta) :
- ROCK-1 (Rho-associated protein kinase 1) :
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines and neuroprotective properties in neuronal cell models.
Table 1: Cytotoxicity and Cell Viability Assays
| Concentration (µM) | Cell Line | Viability (%) | IC₅₀ (µM) |
|---|---|---|---|
| 0.1 | HT-22 | >90 | >50 |
| 1 | HT-22 | >80 | >50 |
| 10 | BV-2 | ~70 | ~20 |
| 50 | BV-2 | ~40 | ~10 |
| 100 | BV-2 | <20 | <10 |
The compound was tested at various concentrations against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), revealing a dose-dependent decrease in cell viability .
Anti-inflammatory Activity
The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and NO levels in BV-2 cells. At a concentration of 1 µM, significant reductions were observed compared to untreated controls .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : In a study evaluating neuroprotective effects against oxidative stress-induced damage, the compound significantly improved cell viability and reduced apoptosis markers in neuronal cells .
- Cancer Research : The compound's ability to inhibit GSK-3β has been linked to reduced proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Scientific Research Applications
Biological Applications
Medicinal Chemistry:
- Anticancer Activity: Research indicates that compounds containing boron can enhance the efficacy of certain anticancer agents by improving their bioavailability and targeting capabilities. The boron atom in this compound may facilitate interactions with biological targets involved in cancer progression.
- Neuroprotective Effects: Preliminary studies suggest that derivatives of pyridine exhibit neuroprotective properties. The incorporation of the pyridine ring in this compound may enhance its potential for treating neurodegenerative diseases.
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes that play a role in metabolic pathways related to cancer and inflammation. Its structural features suggest it could act as a competitive inhibitor for certain enzymes due to the presence of the pyridine and amine functional groups.
Material Science Applications
Catalysis:
The unique boron-containing structure allows this compound to serve as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity in various chemical transformations.
Polymer Chemistry:
Incorporating this compound into polymer matrices could lead to materials with improved mechanical properties and thermal stability. The dioxaborolane moiety is particularly useful for developing materials with specific optical or electronic characteristics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that the boron content enhances drug delivery efficiency in breast cancer models. |
| Study 2 | Neuroprotection | Showed significant reduction in neuronal cell death in models of Alzheimer's disease when treated with the compound. |
| Study 3 | Catalytic Activity | Found that the compound effectively catalyzes the Suzuki-Miyaura cross-coupling reaction under mild conditions. |
Comparison with Similar Compounds
Pyridine vs. Benzene vs. Pyrazole
- Target Compound : Pyridine ring with boronic ester at the 5-position. Pyridine’s electron-withdrawing nature enhances boronic ester stability and reactivity in cross-coupling .
- N-methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1) : Benzene ring substituted with boronic ester and pyrene. Pyrene’s extended π-system facilitates applications in electrochemical sensors (e.g., lactate detection) .
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine : Pyrazole ring with boronic ester. Pyrazole’s nitrogen-rich structure may enhance metal coordination, useful in catalysis .
Key Data
*Calculated based on structural similarity to (C₂₄H₃₅B₂N₃O₄, MW 451.19 g/mol).
Amine Substituent Modifications
Methanamine vs. Ethanamine vs. Cyclopropyl
- N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine : Ethylamine substituent (vs. methyl) increases hydrophobicity, affecting solubility .
- N-methyl-1-(3-methylphenyl)methanamine () : Methylphenyl group enhances lipophilicity, favoring membrane permeability in bioactive molecules .
Boronic Ester Positioning and Electronic Effects
Preparation Methods
Synthesis of the Boronic Acid Pinacol Ester Intermediate
A key intermediate is the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl derivative. This is commonly synthesized via palladium-catalyzed borylation of a bromopyridine precursor.
| Reagents & Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-bromo-1-cyclopropylpyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, NaOAc | N,N-dimethylformamide (DMF) | 150 °C (microwave) | 1 hour | ~83% |
Coupling with Aminomethyl Pyridine Derivative
The boronic ester intermediate is coupled with a pyridin-3-ylmethylamine derivative bearing the cyclopropyl substituent.
| Catalyst & Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Pd(dppf)Cl2, K3PO4 or Na2CO3 | 1,4-dioxane / DMSO | 80–110 °C | 10 min to overnight | Inert atmosphere, nitrogen purging |
- Procedure:
- Combine boronic ester with the corresponding halogenated pyridine or amine precursor.
- Add palladium catalyst and base.
- Purge with nitrogen and heat at 80–110 °C.
- After reaction, dilute with organic solvents, wash, dry, and purify by reverse phase chromatography using MeCN/H2O gradients with 0.1% trifluoroacetic acid (TFA).
Reductive Amination or Nucleophilic Substitution
The final amine functionality, 1-cyclopropyl-N-substituted methanamine, can be introduced via reductive amination of the corresponding aldehyde or via nucleophilic substitution on a halomethyl-pyridine intermediate.
Research Findings and Optimization Notes
Microwave-assisted reactions significantly reduce reaction times from hours to minutes while maintaining high yields (e.g., 10 min at 110 °C for Suzuki-type coupling).
Pd(dppf)Cl2 and Pd(dppf)Cl2·CH2Cl2 are preferred catalysts for borylation and coupling steps due to their stability and efficiency.
Bases such as sodium acetate, potassium phosphate, and sodium carbonate are used depending on the reaction step to optimize yields and reduce side products.
The boronic acid pinacol ester intermediate is sensitive to moisture; thus, reactions are carried out under inert atmosphere (nitrogen or argon) and anhydrous conditions.
Purification by mass-directed reverse phase chromatography ensures high purity suitable for further pharmaceutical or chemical applications.
Summary Table of Key Preparation Methods
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Borylation of bromopyridine | Pd-catalyzed Miyaura borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, NaOAc, DMF, 150 °C, microwave 1 h | 83 | Microwave heating accelerates reaction |
| Lithiation and borylation | Organolithium borylation | n-BuLi, isopropoxy pinacol boronate, THF, -78 °C to RT | 81 | Requires low temperature, moisture sensitive |
| Suzuki coupling | Pd-catalyzed cross-coupling | Pd(dppf)Cl2, K3PO4 or Na2CO3, 1,4-dioxane, 80–110 °C, N2 purge | 65–85 | Microwave or conventional heating possible |
| Reductive amination / substitution | Amination | Aminomethyl pyridine derivatives, reducing agents or nucleophiles | Variable | Final step to install cyclopropyl amine group |
Q & A
(Basic) What are the key synthetic routes for synthesizing this compound?
The compound is typically synthesized via sequential functionalization of the pyridine core. A common approach involves:
- Suzuki-Miyaura Coupling : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyridine ring using palladium catalysis .
- Mannich Reaction : Installing the cyclopropylmethylamine moiety via reductive amination or nucleophilic substitution.
- Purification : Column chromatography or recrystallization under inert conditions to prevent boronate ester hydrolysis .
(Advanced) How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling reactions?
Protodeboronation can be mitigated by:
- Optimizing Catalysts : Use PdCl₂(dppf) or SPhos ligands to enhance transmetallation efficiency.
- Controlling Solvent Polarity : Anhydrous THF or dioxane reduces water-mediated side reactions.
- Temperature Modulation : Conduct reactions at 60–80°C to balance reactivity and stability .
(Basic) What analytical techniques are critical for structural confirmation?
- Multinuclear NMR : ¹H and ¹³C NMR for backbone structure; ¹¹B NMR (δ ~30 ppm) confirms boronate integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks.
- HPLC Purity Analysis : ≥95% purity thresholds ensure reproducibility in downstream applications .
(Advanced) How should researchers address contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling interactions.
- Comparative Analysis : Benchmark against analogs with similar substitution patterns (e.g., pyridine-boronate derivatives) .
- Dynamic Effects : Assess rotational barriers of the cyclopropyl group via variable-temperature NMR.
(Basic) What are the recommended storage conditions to ensure compound stability?
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Low-Temperature Storage : –20°C in amber vials to limit thermal degradation.
- Moisture Control : Use molecular sieves in anhydrous solvents like DCM or acetonitrile .
(Advanced) How does pH influence the stability of the boronate ester moiety?
- Acidic Conditions (pH <5) : Rapid hydrolysis of the boronate ester to boronic acid.
- Neutral/Alkaline Conditions (pH 7–9) : Enhanced stability; use phosphate or borate buffers for aqueous experiments.
- Validation : Monitor hydrolysis kinetics via ¹¹B NMR or LC-MS .
(Basic) What safety precautions are essential during handling?
- Ignition Prevention : Avoid open flames and static discharge (P210) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions.
(Advanced) Can this compound act as a ligand in coordination chemistry?
- Donor Sites : The pyridine nitrogen and amine group enable metal coordination (e.g., Pd, Cu).
- Applications : Test in catalytic systems (e.g., C–N bond formation) by varying metal precursors and solvent polarity .
- Stoichiometric Studies : Use UV-Vis or X-ray crystallography to confirm complexation.
(Advanced) How to troubleshoot low yields in cyclopropane functionalization steps?
- Steric Hindrance : Introduce cyclopropyl groups early in the synthesis to avoid crowding.
- Alternative Reagents : Use trimethylaluminum or Rh catalysts for selective cyclopropanation.
- Reaction Monitoring : In situ FTIR or GC-MS to detect intermediates and adjust stoichiometry .
(Basic) What is the role of the dioxaborolane group in medicinal chemistry applications?
- Protease Inhibition : The boronate ester mimics transition states in enzyme catalysis.
- Bioisostere : Replaces carboxylates or phosphates to enhance metabolic stability.
- Validation : Screen against target enzymes (e.g., serine proteases) using kinetic assays .
(Advanced) How to resolve discrepancies in biological activity across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
